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Introduction
Lancilactone C is a naturally occurring tricyclic triterpenoid that has garnered significant

interest within the scientific community due to its potent anti-HIV activity and unique molecular

architecture.[1][2] Isolated from the stems and roots of Kadsura lancilimba, a plant used in

traditional Chinese medicine, Lancilactone C presents a promising scaffold for the

development of novel antiretroviral agents.[3] This technical guide provides a comprehensive

overview of Lancilactone C, including its chemical structure, biological activity, detailed

experimental protocols for its synthesis and analysis, and insights into its potential mechanism

of action. Recent research has led to a revision of its initially proposed structure, which was

confirmed through total synthesis, highlighting the importance of rigorous structural elucidation

in natural product chemistry.[2][3]

Chemical Structure and Properties
Lancilactone C is characterized by a complex tricyclic core.[2] Its structure was definitively

established and, in fact, revised through extensive spectroscopic analysis and total synthesis.

[3] The correct structure features a unique trans-dimethylbicyclo[4.3.0]nonane system fused to

a seven-membered ring. The structural elucidation was accomplished using a combination of

high-resolution mass spectrometry and advanced NMR techniques.[3]

Physicochemical Properties of Lancilactone C
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Property Value Reference

Molecular Formula C₂₅H₃₀O₄ [3]

Molecular Weight 394.5 g/mol [3]

Appearance Amorphous Powder [3]

Biological Activity
The primary biological activity of Lancilactone C that has been reported is its significant

inhibition of HIV-1 replication in H9 lymphocytes.[2] Notably, this antiviral activity is

accompanied by low cytotoxicity, making it an attractive candidate for further drug

development.[4]

Anti-HIV Activity and Cytotoxicity of Lancilactone C
Parameter Cell Line Value Reference

EC₅₀ (50% Effective

Concentration)
H9 lymphocytes 1.4 µg/mL [3]

CC₅₀ (50% Cytotoxic

Concentration)
H9 lymphocytes > 100 µg/mL [3]

Therapeutic Index

(CC₅₀/EC₅₀)
H9 lymphocytes > 71.4 [3]

While other triterpenoids from the Kadsura genus have been reported to exhibit a range of

biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects,

quantitative data for Lancilactone C in these areas are not yet available.

Experimental Protocols
Structural Elucidation of Lancilactone C
The structural determination of Lancilactone C involved a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer,

typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.[5]

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) or another

suitable deuterated solvent.

Data Acquisition:

¹H NMR: Chemical shifts are reported in ppm relative to the residual solvent peak.

Standard parameters include a 30° pulse width, a 1-second relaxation delay, and an

acquisition time of 2-3 seconds.

¹³C NMR: Spectra were acquired with proton decoupling.

2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish

proton-proton and proton-carbon correlations, as well as through-space interactions, which

were crucial for determining the relative stereochemistry.[3]

Mass Spectrometry (MS):

Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

was used to determine the elemental composition.[3]

Sample Preparation: The sample was dissolved in a suitable solvent such as methanol or

acetonitrile.

Data Acquisition:

Ionization Mode: Positive ion mode is commonly used for this class of compounds.[6]

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution

mass data.

Data Analysis: The molecular formula is determined from the accurate mass measurement

of the molecular ion peak.

Total Synthesis of Revised Lancilactone C
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The total synthesis of the revised structure of Lancilactone C was a significant achievement,

confirming its absolute configuration.[3] The key step in the synthesis is a domino [4+3]

cycloaddition reaction.[2]

Synthetic Scheme Overview:

Commercially Available Starting Materials

Multi-step Synthesis of Key Intermediate 1

Synthesis of Key Intermediate 2

Domino [4+3] Cycloaddition Post-Cycloaddition Modifications Final Deprotection and Lactonization Lancilactone C (Revised Structure)

Click to download full resolution via product page

Figure 1. Simplified workflow for the total synthesis of Lancilactone C.

Key Experimental Steps:

Preparation of Key Intermediates: The synthesis commences with the preparation of two key

fragments from commercially available starting materials through multi-step synthetic

sequences.

Domino [4+3] Cycloaddition: The crucial cycloaddition reaction involves the coupling of the

two key intermediates to construct the core tricyclic skeleton of Lancilactone C. This

reaction proceeds through a cascade of events, including a Diels-Alder reaction, elimination,

and electrocyclization.[3]

Functional Group Manipulations: Following the cycloaddition, a series of reactions are

carried out to install the remaining functional groups and adjust oxidation states.

Final Steps: The synthesis is completed by a final deprotection step and the formation of the

lactone ring to yield the natural product.

Anti-HIV Activity Assay
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The anti-HIV activity of Lancilactone C was evaluated using an in vitro assay with H9

lymphocytes. The following is a representative protocol based on standard methods for

assessing anti-HIV-1 activity.

Workflow for Anti-HIV Assay:

Preparation

Infection and Treatment

Incubation

Analysis

Prepare serial dilutions of Lancilactone C

Add Lancilactone C dilutions to infected cells

Culture H9 lymphocytes

Infect H9 cells with HIV-1

Incubate for several days

Measure viral replication (e.g., p24 antigen ELISA) Assess cell viability (e.g., MTT assay)

Determine EC50 and CC50

Click to download full resolution via product page

Figure 2. General workflow for determining the anti-HIV activity of Lancilactone C.
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Detailed Protocol:

Cell Culture: H9 lymphocytes are maintained in RPMI-1640 medium supplemented with fetal

bovine serum, penicillin, and streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

Virus Preparation: A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared and titrated to

determine the appropriate multiplicity of infection (MOI).

Assay Setup: H9 cells are seeded in a 96-well plate. The cells are then infected with HIV-1 at

a predetermined MOI.

Compound Addition: Immediately after infection, serial dilutions of Lancilactone C are

added to the wells. Control wells with no compound and uninfected cells are also included.

Incubation: The plates are incubated for 4-7 days at 37°C.

Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring

the amount of p24 capsid protein in the cell culture supernatant using a p24 antigen ELISA

kit.

Cytotoxicity Assay: In a parallel plate, the cytotoxicity of Lancilactone C on uninfected H9

cells is determined using the MTT assay to measure cell viability.

Data Analysis: The EC₅₀ value is calculated as the concentration of Lancilactone C that

inhibits HIV-1 replication by 50%, and the CC₅₀ value is the concentration that reduces cell

viability by 50%.

Putative Signaling Pathway and Mechanism of
Action
The precise molecular mechanism by which Lancilactone C inhibits HIV-1 replication has not

yet been fully elucidated. However, based on the mechanisms of other structurally related

triterpenoids, several potential pathways can be hypothesized.
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HIV-1 Life Cycle Potential Inhibition by Lancilactone C
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Figure 3. Potential points of intervention for Lancilactone C in the HIV-1 life cycle.

Many triterpenoids have been shown to interfere with various stages of the HIV life cycle. Some

inhibit the viral entry process, while others target key viral enzymes such as reverse

transcriptase, protease, or integrase. Another class of triterpenoid-based HIV inhibitors, known

as maturation inhibitors, prevent the final proteolytic processing of the Gag polyprotein, leading
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to the production of non-infectious viral particles. Given the structural class of Lancilactone C,

it is plausible that its anti-HIV activity stems from the inhibition of one or more of these critical

viral processes. Further research is required to pinpoint the exact molecular target of

Lancilactone C.

Conclusion
Lancilactone C stands out as a promising natural product with potent and selective anti-HIV

activity. The successful total synthesis of its revised structure has not only provided a definitive

structural confirmation but also opened avenues for the synthesis of analogues for structure-

activity relationship studies.[1][4] The detailed experimental protocols provided in this guide for

its analysis and synthesis, along with the overview of its biological activity, are intended to

facilitate further research into this fascinating molecule. Future studies should focus on

elucidating the precise mechanism of its anti-HIV action and exploring its potential for

development as a therapeutic agent. The unique chemical scaffold of Lancilactone C also

makes it an intriguing target for the development of new synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Lancilactone C: A Tricyclic Triterpenoid with Potent Anti-
HIV Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204977#lancilactone-c-as-a-tricyclic-triterpenoid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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